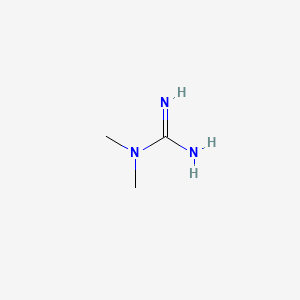
1,1-二甲基胍
描述
1,1-Dimethylguanidine, also known as N,N-Dimethylguanidine, is a compound with the molecular formula C3H9N3 . It has a molecular weight of 87.12 g/mol . The IUPAC name for this compound is 1,1-dimethylguanidine .
Synthesis Analysis
While specific synthesis methods for 1,1-Dimethylguanidine were not found in the search results, it has been employed in various chemical reactions. For instance, it has been used as a peroxide activator for bleaching cellulosic textiles and in the synthesis of N2, N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine .
Molecular Structure Analysis
The molecular structure of 1,1-Dimethylguanidine consists of three carbon atoms, nine hydrogen atoms, and three nitrogen atoms . The canonical SMILES representation is CN©C(=N)N .
Physical And Chemical Properties Analysis
1,1-Dimethylguanidine has a molecular weight of 87.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The topological polar surface area is 53.1 Ų . The exact mass is 87.079647300 g/mol .
科学研究应用
一氧化氮生成抑制
1,1-二甲基胍已被研究其抑制一氧化氮 (NO) 生成的能力。它被证明是 NO 合酶的细胞因子诱导型和血管组成型同工型的有效抑制剂。在各种测试中观察到这种抑制,包括细胞因子诱导的亚硝酸盐生成、分离的大鼠肠系膜动脉的血管收缩反应以及大鼠的体内血压反应 (Hasan 等人,1993)。
环境分析
1,1-二甲基胍已被确定为环境分析中 1,1-二甲基肼(一种重要的火箭燃料污染物)的转化产物。它在使用液相色谱-串联质谱法对火箭运载器撞击部位的土壤样品中被检测到,突出了其环境存在和潜在影响 (Kosyakov 等人,2014)。
心血管作用
1,1-二甲基胍的给药会影响血压、心率和肾交感神经活性。在自发性高血压大鼠中进行的这项研究表明,1,1-二甲基胍诱导了平均血压和心率的剂量依赖性升高,表明其对心血管功能有显着影响 (Zhang 等人,1997)。
在铃木-宫浦偶联中的用途
1,1-二甲基胍已被用作蛋白质化学中水性铃木-宫浦交叉偶联的增强配体。这种新型的 Pd 催化剂体系在生物相容条件下实现了位点特异性蛋白质 18F 标记,展示了其在生化合成中的效用 (Gao 等人,2013)。
毒性研究
在慢性肾衰竭的背景下研究了血清和尿液中 1,1-二甲基胍的浓度。该研究旨在确定这些化合物是否会导致尿毒症综合征的毒性表现 (Stein & Micklus,1973)。
化学反应和性质
1,1-二甲基胍与各种试剂在不同条件下的反应已得到广泛研究。这些研究包括与羟基自由基和硫酸根自由基阴离子的反应,深入了解其在水溶液中的化学行为 (Morimoto 等人,2008)。
化学反应中的催化剂
1,1-二甲基胍已被用作环氧化物的羰基化催化剂。基于 1,1-二甲基胍的新型钴羰基离子液体被合成出来,并显示出高热稳定性和化学稳定性,以及在环氧化物羰基化中的高催化性能 (Zhang 等人,2017)。
安全和危害
未来方向
A lifestyle-related metabolite associated with 1,1-Dimethylguanidine, known as dimethylguanidino valerate (DMGV), has been found to associate with cardiovascular risk factors and future risk of coronary artery disease and cardiovascular mortality . This suggests potential future directions for research into the effects of 1,1-Dimethylguanidine and related compounds on health outcomes .
作用机制
Target of Action
1,1-Dimethylguanidine, also known as DMG, primarily targets the synthesis of nitric oxide (NO), an important signaling molecule in the body . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
DMG acts as an endogenous inhibitor of nitric oxide synthesis . This means that it interferes with the production of nitric oxide within the body.
Pharmacokinetics
It is known that dmg is an endogenous compound, meaning it is produced within the body
生化分析
Biochemical Properties
1,1-Dimethylguanidine plays a significant role in biochemical reactions, particularly as an inhibitor of nitric oxide synthesis. It interacts with nitric oxide synthase enzymes, inhibiting their activity and thereby reducing the production of nitric oxide . This interaction is crucial as nitric oxide is a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting nitric oxide synthase, 1,1-Dimethylguanidine can modulate these processes, leading to various biochemical effects.
Cellular Effects
1,1-Dimethylguanidine has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by inhibiting nitric oxide production, which can affect vasodilation and blood pressure regulation . Additionally, 1,1-Dimethylguanidine can impact gene expression and cellular metabolism by modulating the activity of nitric oxide synthase enzymes. This modulation can lead to changes in the expression of genes involved in inflammatory responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1,1-Dimethylguanidine involves its binding to nitric oxide synthase enzymes, leading to the inhibition of their activity . This inhibition reduces the production of nitric oxide, a key signaling molecule. The binding interaction between 1,1-Dimethylguanidine and nitric oxide synthase is crucial for its inhibitory effect. Additionally, 1,1-Dimethylguanidine may influence other molecular pathways by altering the expression of genes regulated by nitric oxide levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dimethylguanidine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to 1,1-Dimethylguanidine may lead to sustained inhibition of nitric oxide production, resulting in long-term changes in blood pressure regulation and inflammatory responses. The stability of 1,1-Dimethylguanidine in various experimental conditions is also a critical factor in determining its temporal effects .
Dosage Effects in Animal Models
The effects of 1,1-Dimethylguanidine vary with different dosages in animal models. At lower doses, it can effectively inhibit nitric oxide synthesis without causing significant adverse effects . At higher doses, 1,1-Dimethylguanidine may exhibit toxic effects, including alterations in blood pressure and renal function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving 1,1-Dimethylguanidine .
Metabolic Pathways
1,1-Dimethylguanidine is involved in metabolic pathways related to nitric oxide synthesis. It interacts with nitric oxide synthase enzymes, inhibiting their activity and thereby affecting the overall metabolic flux of nitric oxide production . This interaction can lead to changes in metabolite levels, particularly those related to nitric oxide and its downstream signaling molecules . Understanding the metabolic pathways of 1,1-Dimethylguanidine is essential for elucidating its biochemical and physiological effects.
Transport and Distribution
The transport and distribution of 1,1-Dimethylguanidine within cells and tissues are critical for its biological activity. It is transported across cell membranes and distributed to various tissues where it can exert its inhibitory effects on nitric oxide synthase . The interaction of 1,1-Dimethylguanidine with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments . These factors are important for understanding the overall pharmacokinetics of 1,1-Dimethylguanidine.
Subcellular Localization
1,1-Dimethylguanidine is localized within specific subcellular compartments where it can interact with nitric oxide synthase enzymes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of 1,1-Dimethylguanidine are closely linked to its localization within cells, as this determines its ability to inhibit nitric oxide synthesis effectively . Understanding the subcellular localization of 1,1-Dimethylguanidine is crucial for elucidating its molecular mechanism of action.
属性
IUPAC Name |
1,1-dimethylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQBOPZIKWTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1]) | |
| Record name | N,N-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60878702 | |
| Record name | DIMETHYLGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3324-71-8, 6145-42-2 | |
| Record name | 1,3-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

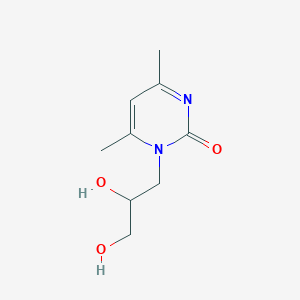
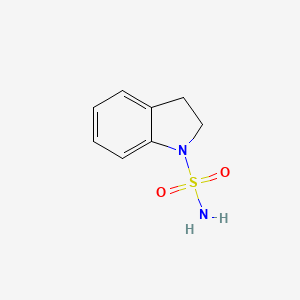
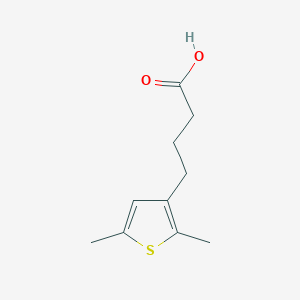
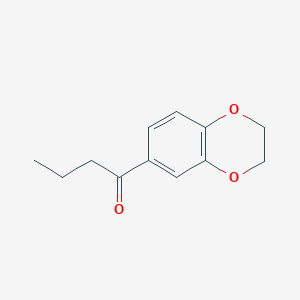

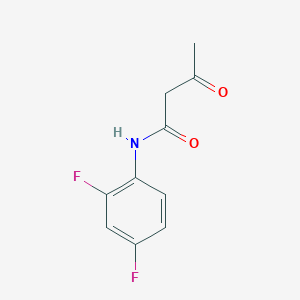


![6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B3025496.png)


![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)
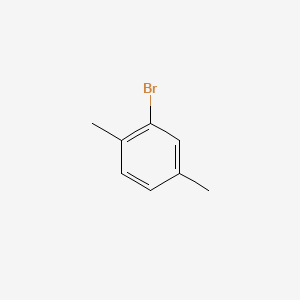
![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)